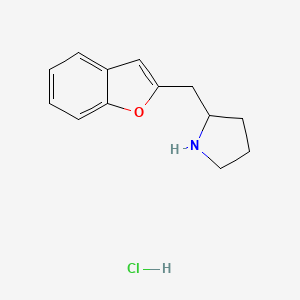

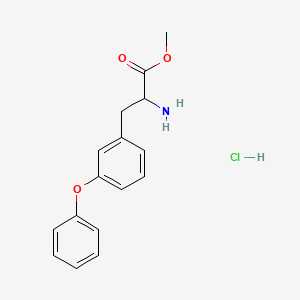

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride is a complex organic compound. It likely contains an amide group (-CONH2), which is a common feature in biochemistry and pharmaceuticals .

Chemical Reactions Analysis

Amides, in general, can undergo various reactions including hydrolysis, in which they react with water to form a carboxylic acid and an amine or ammonia . The specific reactions that this compound would undergo depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure of the compound. For example, similar compounds like N,N-Dimethylacetamide have a boiling point of 164.5-166 °C and a density of 0.937 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Metabolism and Degradation Pathways

Research has shown that compounds similar to N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride undergo complex metabolism and degradation processes. For instance, the metabolism of diphenamid, a related compound, in rats reveals insights into potential metabolic pathways, indicating that it is well absorbed and metabolized into excretable metabolites, primarily through N-dealkylation and subsequent glucuronide conjugation (McMahon & Sullivan, 1965). Similar studies have explored the metabolism of chloroacetamide herbicides, shedding light on their bioactivation and detoxification mechanisms, which could inform the handling of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride (Coleman et al., 2000).

Anesthetic Applications

Ketamine, a compound with structural similarities, has been widely studied for its anesthetic properties. Its effectiveness in creating surgical depth anesthesia in conjunction with other drugs has been demonstrated in animal models, offering insights into potential applications of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride in anesthesia (Shucard, Andrew, & Beauford, 1975).

Therapeutic Interventions

Research into novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues elucidates the structure-activity relationships necessary for selective action on monoamine transporters, potentially guiding the development of derivatives of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride for specific therapeutic applications (Okunola-Bakare et al., 2014). Furthermore, the exploration of diphenamid metabolism in plants and its impact on phytotoxicity could provide valuable insights for agricultural applications, highlighting the importance of understanding the environmental interactions of such compounds (Kesner & Ries, 1967).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-benzhydryl-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,16-17H,12H2,1H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUVQRKDYOYGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661652.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)